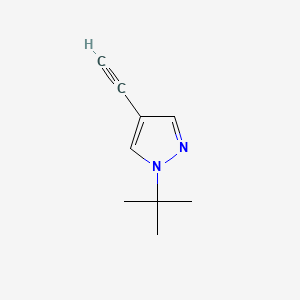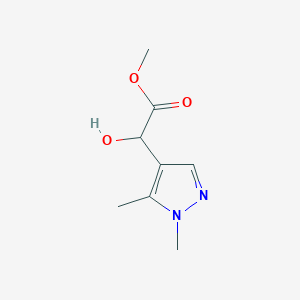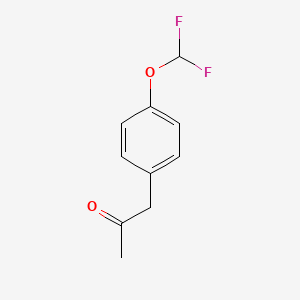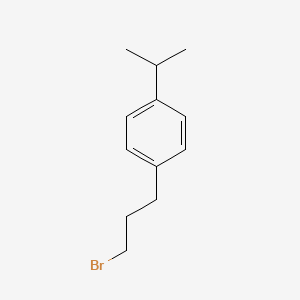![molecular formula C13H18O B13605199 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605199.png)
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethanone.
Reduction: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethane.
Substitution: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethyl chloride.
Scientific Research Applications
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol
- 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethanone
- 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethyl chloride
Uniqueness
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a phenyl ring with methyl substitutions. This structural combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the presence of the cyclopropyl group can influence the compound’s reactivity and stability, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[1-(3,4-dimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O/c1-9-4-5-12(8-10(9)2)13(6-7-13)11(3)14/h4-5,8,11,14H,6-7H2,1-3H3 |
InChI Key |
UWHVZJLOYNRZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)




![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)
![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)

![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)


![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)

